molecular formula C6H20N4O B1602482 Triethylenetetramine hydrate CAS No. 305808-21-3

Triethylenetetramine hydrate

Cat. No. B1602482
Key on ui cas rn: 305808-21-3
M. Wt: 164.25 g/mol
InChI Key: XJFQPBHOGJVOHU-UHFFFAOYSA-N
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Patent
US06342597B1

Procedure details

520 g of commercial triethylenetetramine (starting purity 62%, GC in % area) are dissolved in 800 mL of toluene. 80 mL of water are added under stirring, the mixture is cooled at 25° C. and seeded with purified triethylenetetramine. The suspension is stirred for 45 min. at 20° C., then cooled at 5-10° C. for 1 h. The crystallized solid is filtered, washed with some toluene, then dried at 30° C. under vacuum for 8 h. 365 g of desired product are obtained. Yield: 91% on theoretical Water content: 17% GC: 97% (in % area)
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].[OH2:11]>C1(C)C=CC=CC=1>[OH2:11].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:3.4|

Inputs

Step One
Name
Quantity
520 g
Type
reactant
Smiles
NCCNCCNCCN
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension is stirred for 45 min. at 20° C.
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 5-10° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystallized solid is filtered
WASH
Type
WASH
Details
washed with some toluene
CUSTOM
Type
CUSTOM
Details
dried at 30° C. under vacuum for 8 h
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
O.NCCNCCNCCN
Measurements
Type Value Analysis
AMOUNT: MASS 365 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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